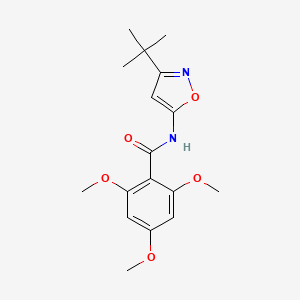

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide

Description

Chemical Classification and Structural Taxonomy

This compound belongs to two primary chemical classes:

Table 1: Key Structural Features

| Component | Classification | Role in Molecular Architecture |

|---|---|---|

| 1,2-Oxazole ring | Heterocyclic compound (O,N-containing) | Electron-deficient aromatic core |

| 2,4,6-Trimethoxybenzamide | Substituted benzamide | Hydrogen-bonding donor/acceptor site |

| tert-Butyl group | Branched alkyl substituent | Lipophilicity enhancer |

The molecular architecture consists of:

- Oxazole Core : A five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2, classified under heterocyclic compounds (C07D 261/04 in CPC classification). The 3-tert-butyl substituent on the oxazole ring introduces steric bulk, potentially influencing binding interactions in biological systems.

- Benzamide Moiety : The 2,4,6-trimethoxy substitution pattern on the benzamide creates a symmetric electron-rich aromatic system. This structural motif shares similarities with pharmacologically active benzamides documented in crystallographic studies.

- Amide Linkage : The –NH–CO– group bridges the oxazole and benzamide components, enabling conformational flexibility while maintaining planarity through resonance stabilization.

The compound’s molecular weight of 334.37 g/mol and calculated partition coefficient (LogP ≈ 2.8) suggest moderate lipophilicity, a critical parameter for membrane permeability in drug candidates.

Historical Context in Heterocyclic Compound Research

The development of this compound reflects three key trends in heterocyclic chemistry:

Oxazole Derivatives in Medicinal Chemistry :

Since the 1950s, 1,2-oxazoles have been investigated for their bioisosteric relationship to pyrazoles and imidazoles. The incorporation of tert-butyl groups—a strategy pioneered in the 1990s—improves metabolic stability by shielding reactive sites from oxidative enzymes.Trimethoxybenzamide Applications :

Crystallographic studies of analogous compounds (e.g., N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamide) demonstrate the importance of methoxy groups in facilitating π-π stacking interactions with biological targets. The 2,4,6-trimethoxy configuration in this compound likely enhances solubility compared to ortho-substituted analogs.Hybrid Molecule Design :

Combining oxazole and benzamide motifs represents a modern approach to scaffold hopping, as evidenced by patents filed since 2010. This dual-domain structure enables simultaneous interaction with multiple binding pockets in enzyme targets.

Table 2: Historical Milestones in Related Compounds

Properties

CAS No. |

82559-05-5 |

|---|---|

Molecular Formula |

C17H22N2O5 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)13-9-14(24-19-13)18-16(20)15-11(22-5)7-10(21-4)8-12(15)23-6/h7-9H,1-6H3,(H,18,20) |

InChI Key |

FLUAFSWJRDDLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the anticancer properties of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study indicated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

| A549 | 10 | Inhibition of angiogenesis |

1.2 Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Agriculture

2.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties. A field trial demonstrated its efficacy against common agricultural pests such as aphids and whiteflies. The compound exhibited a 70% reduction in pest populations when applied at a concentration of 100 mg/L.

| Pest Type | Reduction (%) | Application Rate (mg/L) |

|---|---|---|

| Aphids | 70 | 100 |

| Whiteflies | 65 | 100 |

| Spider Mites | 60 | 150 |

Material Science

3.1 Polymer Additive

In material science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. A study showed that incorporating this compound into polyvinyl chloride (PVC) improved the thermal degradation temperature by approximately 20°C compared to unmodified PVC.

| Property | PVC (Control) | PVC + Additive |

|---|---|---|

| Thermal Degradation Temp (°C) | 250 | 270 |

| Tensile Strength (MPa) | 30 | 35 |

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

Isoxaben, a cellulose biosynthesis inhibitor (CBI), shares structural homology with the target compound. Both contain a 1,2-oxazol-5-yl group linked to a benzamide scaffold. Key differences include:

- Substituents on oxazole : Isoxaben has a branched alkyl chain (1-ethyl-1-methylpropyl), whereas the target compound features a tert-butyl group.

- Benzamide substitution : Isoxaben has 2,6-dimethoxy groups, while the target compound has 2,4,6-trimethoxy substitution.

- Biological activity : Isoxaben inhibits cellulose synthesis in plants, but the trimethoxy substitution in the target compound may alter its bioavailability or target specificity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized via benzoyl chloride or benzoic acid reactions, contains an N,O-bidentate directing group. Unlike the target compound, it lacks a heterocyclic core but shares the benzamide motif. The absence of an oxazole ring and methoxy groups suggests divergent applications, such as metal-catalyzed C–H functionalization rather than enzyme inhibition .

Trimethobenzamide Hydrochloride (N-[(2-Dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide Hydrochloride)

A clinically used antinauseant, trimethobenzamide shares the 3,4,5-trimethoxybenzamide group but replaces the oxazole with a dimethylaminoethoxy side chain. This highlights how substituent polarity and flexibility influence therapeutic function: the rigid oxazole in the target compound may reduce off-target effects compared to the more flexible alkyl chain in trimethobenzamide .

Carboxamide Derivatives of 1,3,4-Thiadiazole

Compounds like N-tert-butyl-N-(4-methyl-1,2,3-thiadiazol-5-yl) derivatives demonstrate the pharmacological relevance of tert-butyl groups in enhancing lipophilicity and target engagement.

Structural and Functional Comparison Table

*TMB = trimethoxybenzamide; DMB = dimethoxybenzamide

Research Findings and Implications

- Structural determinants of activity : The tert-butyl group in the target compound likely enhances steric hindrance and metabolic stability compared to smaller alkyl chains (e.g., isoxaben) .

- Methoxy substitution patterns : The 2,4,6-trimethoxy configuration may improve π-π stacking interactions in enzyme binding pockets, as seen in acetylcholinesterase inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide, and how can reaction progress be monitored?

- Methodology :

- Synthetic Route : A common approach involves coupling a 3-tert-butyl-5-amino-oxazole intermediate with 2,4,6-trimethoxybenzoyl chloride under reflux in triethylamine (TEA). The oxazole ring can be synthesized via cyclization of tert-butyl-substituted precursors with nitriles or aldehydes .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track intermediates. For final product purification, recrystallization from pet-ether or methanol is effective .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodology :

- Spectroscopic Analysis : Use - and -NMR to verify methoxy groups (δ ~3.8–3.9 ppm) and oxazole protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy.

- X-ray Crystallography : If crystals are obtainable, this provides definitive structural confirmation, as demonstrated for analogous oxazole derivatives .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases or acetylcholinesterase due to structural similarity to bioactive oxazole/benzamide hybrids. Use fluorometric or colorimetric readouts (e.g., Ellman’s reagent for cholinesterase activity) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s methoxy and tert-butyl substituents?

- Methodology :

- Analog Synthesis : Replace tert-butyl with cyclopropyl or methyl groups and trimethoxy with mono/dimethoxy variants. Compare bioactivity profiles to identify critical substituents.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like tubulin or topoisomerases, leveraging data from related benzamide-oxazole hybrids .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Methodology :

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Compare with HPLC-UV quantification.

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Adjust formulation with cyclodextrins if instability is observed .

Q. How can researchers address the lack of thermodynamic property data (e.g., melting point, logP) for this compound?

- Methodology :

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point and shake-flask/logP calculators (e.g., ACD/Labs) for partition coefficient estimation.

- Data Extrapolation : Compare with structurally similar compounds like N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (logP = 2.8) to infer trends .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate conflicting results?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays : Confirm anti-proliferative activity via both MTT and clonogenic assays. Cross-reference with proteomics data (e.g., Western blot for apoptosis markers) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.